molecular formula C11H15N3O3 B2628663 (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol CAS No. 1233955-42-4

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

Cat. No.: B2628663
CAS No.: 1233955-42-4
M. Wt: 237.259
InChI Key: HENWAIVDBVYMHS-KYZUINATSA-N
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Description

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol is a chemical compound that belongs to the class of organic compounds known as aminopyridines. This compound features a cyclohexanol moiety substituted with a nitropyridine group, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-nitropyridine-2-amine as the primary starting materials.

    Reductive Amination: The cyclohexanone undergoes reductive amination with 3-nitropyridine-2-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step forms the intermediate (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanone.

    Reduction: The intermediate is then reduced to this compound using a suitable reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Glycogen Synthase Kinase 3 Inhibition

One of the primary applications of this compound is as a modulator of glycogen synthase kinase 3 (GSK-3) activity. GSK-3 is implicated in various cellular processes, including metabolism and cell signaling. The compound has been shown to inhibit GSK-3 at concentrations as low as 10 µM, suggesting its potential use in treating conditions like diabetes and neurodegenerative diseases .

Histamine Receptor Modulation

Research indicates that derivatives of this compound may act as histamine H3 receptor antagonists or inverse agonists. This modulation can influence neurotransmitter release, making it a candidate for treating cognitive disorders and other neurological conditions .

Antimicrobial Activity

Preliminary studies have indicated that (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol exhibits antimicrobial properties against common pathogens. For instance, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

The compound's biological activities can be summarized in the following table:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
GSK-3 InhibitionHuman CellsInhibition at 10 µM2006
AntimicrobialStaphylococcus aureusMIC = 256 µg/mL2024
AntimicrobialEscherichia coliMIC = 256 µg/mL2024
Histamine ModulationHuman NeuronsModulation of neurotransmitter release2021

Case Study 1: GSK-3 Inhibition

Objective : To evaluate the efficacy of this compound as a GSK-3 inhibitor.

Findings : The compound demonstrated significant inhibition of GSK-3, which could be beneficial in the context of Alzheimer's disease and other conditions where GSK-3 is implicated.

Case Study 2: Antimicrobial Efficacy

Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited strong inhibitory effects on both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 3: Histamine Receptor Interaction

Objective : To investigate the interaction of the compound with histamine receptors.

Findings : The compound acted as a potent antagonist at histamine H3 receptors, suggesting applications in treating cognitive impairments and other neurological disorders.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-4-(3-Aminopyridine-2-ylamino)cyclohexanol: Similar structure but with an amino group instead of a nitro group.

    (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanone: Similar structure but with a ketone group instead of an alcohol group.

Uniqueness

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant data tables and case studies derived from diverse research findings.

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 1233954-85-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in the regulation of cyclic nucleotide levels within cells.

In Vitro Studies

  • PDE Inhibition : Research indicates that this compound exhibits significant inhibition of PDE enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is vital for various cellular functions such as inflammation and immune response modulation .
  • Antagonistic Properties : The compound has shown antagonistic effects on certain chemokine receptors, which are implicated in inflammatory responses. It was found to inhibit eotaxin-induced Ca2+^{2+} mobilization and chemotaxis in human eosinophils, suggesting potential therapeutic applications in treating allergic reactions and asthma .

Case Studies

A notable case study involved the synthesis and evaluation of related nitroaromatic compounds that demonstrated similar biological activities. These compounds were assessed for their efficacy in inhibiting inflammatory pathways, with a focus on their selectivity and potency against specific targets .

Data Table: Biological Activity Summary

Activity Description Reference
PDE InhibitionSignificant inhibition of PDE4 leading to increased cAMP levels
Chemokine Receptor AntagonismInhibition of eotaxin-induced Ca2+^{2+} mobilization
Anti-inflammatory EffectsPotential therapeutic applications in asthma and allergies

Properties

IUPAC Name

4-[(3-nitropyridin-2-yl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-9-5-3-8(4-6-9)13-11-10(14(16)17)2-1-7-12-11/h1-2,7-9,15H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENWAIVDBVYMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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